(3R)-3-amino-3-(2-nitrophenyl)propan-1-ol
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Overview
Description
(3R)-3-amino-3-(2-nitrophenyl)propan-1-ol is an organic compound with a chiral center at the third carbon atom. This compound is characterized by the presence of an amino group, a nitrophenyl group, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol typically involves the following steps:
Amination: The addition of an amino group to the carbon chain.
Reduction: The reduction of intermediate compounds to achieve the desired stereochemistry and functional groups.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and amination processes, followed by purification steps such as crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-amino-3-(2-nitrophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under various conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(3R)-3-amino-3-(2-nitrophenyl)propan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors, thereby modulating their activity. The presence of the amino and nitrophenyl groups allows for various interactions, including hydrogen bonding and π-π stacking, which contribute to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3S)-3-amino-3-(2-nitrophenyl)propan-1-ol
- 3-amino-3-(4-nitrophenyl)propan-1-ol
- 3-amino-3-(2-methylphenyl)propan-1-ol
Uniqueness
(3R)-3-amino-3-(2-nitrophenyl)propan-1-ol is unique due to its specific stereochemistry and the presence of both amino and nitrophenyl groups. This combination of functional groups and chirality makes it a valuable compound in asymmetric synthesis and chiral resolution processes.
Properties
Molecular Formula |
C9H12N2O3 |
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Molecular Weight |
196.20 g/mol |
IUPAC Name |
(3R)-3-amino-3-(2-nitrophenyl)propan-1-ol |
InChI |
InChI=1S/C9H12N2O3/c10-8(5-6-12)7-3-1-2-4-9(7)11(13)14/h1-4,8,12H,5-6,10H2/t8-/m1/s1 |
InChI Key |
XOCLHYKQNGYVTA-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H](CCO)N)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C(CCO)N)[N+](=O)[O-] |
Origin of Product |
United States |
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